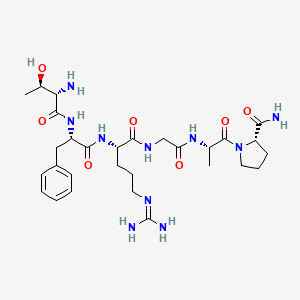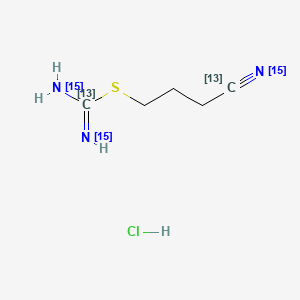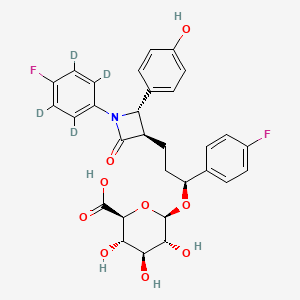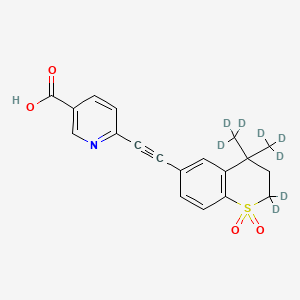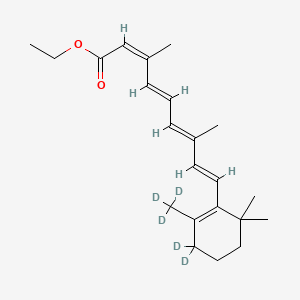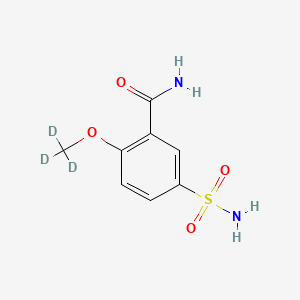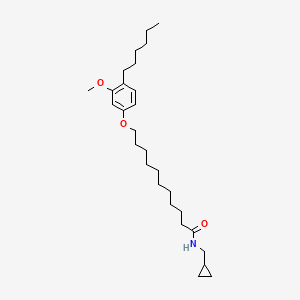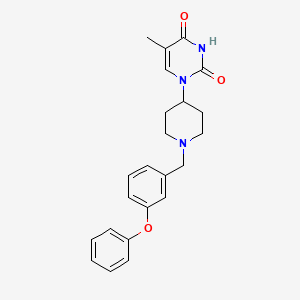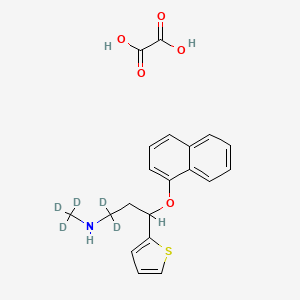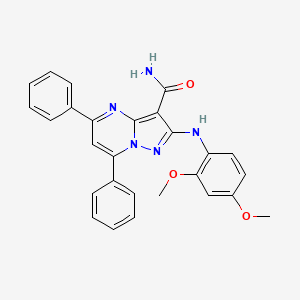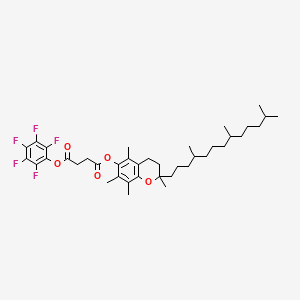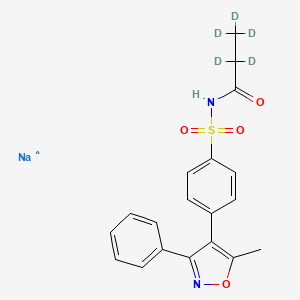
Parecoxib-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parecoxib-d5 (sodium) is a deuterated form of parecoxib sodium, a water-soluble and injectable prodrug of valdecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the short-term management of perioperative pain . Parecoxib-d5 (sodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of parecoxib.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of parecoxib-d5 (sodium) involves the incorporation of deuterium atoms into the parecoxib molecule. One common method is to use deuterated reagents in the synthesis process. For example, 5-methyl-3,4-diphenylisoxazole can be used as a starting material, and deuterated solvents and reagents are employed to introduce deuterium atoms into the final product .
Industrial Production Methods
Industrial production of parecoxib-d5 (sodium) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Parecoxib-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form valdecoxib-d5, the active metabolite.
Reduction: Reduction reactions can convert parecoxib-d5 back to its precursor compounds.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
Valdecoxib-d5: The primary active metabolite formed through oxidation.
Deuterated derivatives: Various deuterated derivatives can be formed through substitution reactions.
科学研究应用
Chemistry
In chemistry, parecoxib-d5 (sodium) is used as a reference standard in analytical methods such as mass spectrometry to study the pharmacokinetics and metabolism of parecoxib .
Biology
In biological research, parecoxib-d5 (sodium) is used to investigate the metabolic pathways and biological effects of parecoxib. It helps in understanding the drug’s interaction with biological systems and its pharmacological properties .
Medicine
In medical research, parecoxib-d5 (sodium) is used to study the efficacy and safety of parecoxib in pain management. It is also used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of the drug .
Industry
In the pharmaceutical industry, parecoxib-d5 (sodium) is used in the development and quality control of parecoxib formulations. It helps in ensuring the consistency and reliability of the drug products .
作用机制
Parecoxib-d5 (sodium) exerts its effects by being rapidly converted to valdecoxib-d5 in the body. Valdecoxib-d5 inhibits cyclooxygenase-2 (COX-2)-mediated prostaglandin synthesis, which is responsible for inflammation, pain, and fever . At therapeutic plasma concentrations, valdecoxib-d5 does not inhibit cyclooxygenase-1 (COX-1), thus minimizing gastrointestinal side effects .
相似化合物的比较
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for pain management.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Lumaricoxib: A selective COX-2 inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
Parecoxib-d5 (sodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research .
属性
分子式 |
C19H18N2NaO4S |
|---|---|
分子量 |
398.4 g/mol |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/i1D3,3D2; |
InChI 键 |
IMBMHWVEMVJSIQ-IYSLTCQOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |
规范 SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


